![molecular formula C19H19ClN2O B028059 Desloratadine Pyridine N-oxide CAS No. 169253-26-3](/img/structure/B28059.png)
Desloratadine Pyridine N-oxide
Overview
Description
Desloratadine Pyridine N-oxide is a degradation product of Desloratadine and a Desloratadine impurity . It is a long-acting tricyclic histamine antagonist with selective H1-receptor histamine antagonist activity .
Molecular Structure Analysis
The molecular formula of Desloratadine Pyridine N-oxide is C19H19ClN2O . The structure of pyridine-N-oxide is very similar to that of pyridine . The N-O distance is 1.34 Å. The C-N-C angle is 124°, 7° wider than in pyridine .Physical And Chemical Properties Analysis
Desloratadine Pyridine N-oxide is a colorless, hygroscopic solid . The physico-chemical properties of Desloratadine, from which Desloratadine Pyridine N-oxide is derived, have been characterized using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, Powder X-ray diffraction (PXRD), and scanning electron microscopy (SEM) .Scientific Research Applications
Anti-Inflammatory and Immunomodulatory Effects
Desloratadine Pyridine N-oxide has been found to have potential therapeutic applications due to its anti-inflammatory and immunomodulatory effects . It acts as an antagonist of the histamine H1 receptor , which plays a crucial role in allergic reactions.
Synthesis of C2-Functionalized Pyridines and Quinolines
Desloratadine Pyridine N-oxide can be used in the synthesis of C2-functionalized pyridines and quinolines . This process involves treating readily available N-oxides with various reagents under appropriate activation conditions .
Simple C2-H-Functionalization
Desloratadine Pyridine N-oxide can be used in simple C2-H-functionalization . This process involves the introduction of functional groups at the C2 position of pyridines and quinolines .
Annulation of C3-Substituted Pyridine/Quinoline N-Oxides
Desloratadine Pyridine N-oxide can be used in the annulation of C3-substituted pyridine/quinoline N-oxides . This process involves the formation of a new ring by the reaction of two adjacent atoms .
Functionalization at the C2-Benzylic Position of Pyridine/Quinoline N-Oxides
Desloratadine Pyridine N-oxide can be used in the functionalization at the C2-benzylic position of pyridine/quinoline N-oxides . This process involves the introduction of functional groups at the C2-benzylic position .
Synthesis of Complex Azaheterocycles
Desloratadine Pyridine N-oxide can be used in the synthesis of complex azaheterocycles . This process involves the formation of complex cyclic structures containing nitrogen .
Mechanism of Action
Target of Action
Desloratadine Pyridine N-oxide primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in mediating allergic responses, and their inhibition can help alleviate symptoms of allergies .
Mode of Action
Desloratadine Pyridine N-oxide competes with histamine for binding to the H1 receptor . By binding to these receptors, it inhibits the downstream signaling pathways that lead to allergic symptoms . This interaction with its targets results in the modulation of the allergic response at the cellular level .
Biochemical Pathways
The biochemical pathways affected by Desloratadine Pyridine N-oxide primarily involve the histamine signaling pathway. By inhibiting the H1 receptor, it blocks the downstream signaling pathways that lead to the manifestation of allergic symptoms . The downstream effects of this inhibition include a reduction in inflammation and allergic responses .
Pharmacokinetics
These active metabolites are widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .
Result of Action
The molecular and cellular effects of Desloratadine Pyridine N-oxide’s action primarily involve the alleviation of allergic symptoms. By inhibiting the H1 receptor, it reduces inflammation and allergic responses at the cellular level . This results in relief from symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria .
Safety and Hazards
Future Directions
While specific future directions for Desloratadine Pyridine N-oxide are not mentioned in the search results, Desloratadine, from which it is derived, continues to be studied for its safety and efficacy in the treatment of allergic diseases . The use of Desloratadine is not associated with clinically relevant antimuscarinic effects .
properties
IUPAC Name |
13-chloro-4-oxido-2-piperidin-4-ylidene-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-16-5-6-17-15(12-16)4-3-14-2-1-11-22(23)19(14)18(17)13-7-9-21-10-8-13/h1-2,5-6,11-12,21H,3-4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRQZDOHUHWANO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=[N+]4[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595801 | |
Record name | 8-Chloro-1-oxo-11-(piperidin-4-ylidene)-6,11-dihydro-5H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
169253-26-3 | |
Record name | 8-Chloro-1-oxo-11-(piperidin-4-ylidene)-6,11-dihydro-5H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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